RL -

RL

Catalog Number: EVT-13531677
CAS Number:
Molecular Formula: C12H25N5O3
Molecular Weight: 287.36 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of RL can be approached through several methods:

  1. Conventional Organic Synthesis: This involves the stepwise reaction of simple organic precursors to form more complex structures. RL can be synthesized from readily available starting materials through reactions such as amination and esterification.
  2. Reinforcement Learning Techniques: Recent advancements in machine learning have enabled the use of reinforcement learning to optimize synthesis pathways. This approach identifies the most efficient reaction conditions and sequences, potentially reducing time and resource consumption during synthesis .
  3. Catalytic Methods: Employing catalysts can enhance reaction rates and selectivity in the synthesis of RL. For instance, using metal catalysts in cross-coupling reactions can facilitate the formation of carbon-nitrogen bonds essential for constructing RL's structure .
Molecular Structure Analysis

The molecular structure of RL is characterized by:

  • Skeletal Formula: The skeletal formula provides a visual representation of the molecule, indicating how atoms are connected. In RL, the structure reveals a complex arrangement of carbon chains with nitrogen and oxygen functionalities .
  • Data: The compound features a total of 12 carbon atoms, 25 hydrogen atoms, 5 nitrogen atoms, and 3 oxygen atoms. This composition suggests a relatively large and complex molecule, which may exhibit diverse chemical behavior due to its multiple functional groups.
Chemical Reactions Analysis

RL participates in various chemical reactions:

  1. Nucleophilic Substitution Reactions: The nitrogen atoms in RL can act as nucleophiles, allowing for substitution reactions with electrophiles.
  2. Redox Reactions: Depending on the functional groups present within RL, it may undergo oxidation or reduction processes, altering its oxidation state and reactivity.
  3. Hydrolysis: In aqueous environments, RL may hydrolyze to form simpler compounds, particularly if it contains ester or amide linkages.

These reactions are essential for understanding how RL interacts with other substances in biological and chemical contexts.

Mechanism of Action

The mechanism of action for RL involves several processes:

  • Interaction with Biological Targets: RL may bind to specific receptors or enzymes within biological systems, influencing their activity. This interaction often involves hydrogen bonding or ionic interactions due to the presence of nitrogen and oxygen atoms.
  • Signal Transduction Pathways: Upon binding to its target, RL can initiate signal transduction pathways that lead to physiological responses. This is particularly relevant in pharmacological applications where RL may act as a drug or therapeutic agent.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid or liquid depending on its state at room temperature.
  • Melting Point: Specific melting point data for RL would depend on its purity and structural variations.
  • Solubility: Soluble in polar solvents due to its functional groups; solubility data is crucial for understanding its bioavailability.

Chemical Properties

  • Reactivity: Exhibits reactivity typical of amines and alcohols; reacts with acids to form salts.
  • Stability: Generally stable under standard conditions but may decompose under extreme temperatures or pH levels.
  • Corrosion Resistance: Depending on its structure, RL may show varying degrees of resistance to oxidative agents .
Applications

RL has several scientific uses:

  1. Pharmaceutical Applications: Due to its potential biological activity, RL may serve as a lead compound in drug development targeting specific diseases or conditions.
  2. Biochemical Research: Used as a reagent in biochemical assays to study enzyme kinetics or protein interactions.
  3. Material Science: Its properties could be exploited in developing new materials with specific functionalities, particularly those requiring organic components .
Introduction to Reinforcement Learning in Molecular Design

Paradigm Shift in Computational Drug Discovery: From Virtual Screening to Generative Models

Traditional drug discovery relied on virtual screening (VS) to identify hits within existing molecular libraries. This approach sampled only a fraction (10⁻⁹%) of the vast chemical space (estimated at 10³⁰–10⁶⁰ compounds), limiting novelty and optimization potential [1]. Reinforcement learning (RL) represents a transformative shift toward generative models that design novel compounds de novo. Unlike VS, which filters pre-defined libraries, RL agents explore uncharted chemical spaces by iteratively generating and evaluating structures. For example, ReLeaSE (Reinforcement Learning for Structural Evolution) uses RL to bias molecular generation toward target properties, enabling the creation of libraries optimized for specific biological activities or physicochemical parameters [1]. This paradigm reduces dependency on known compound scaffolds and accelerates the discovery of structurally unique drug candidates.

Table 1: Evolution of Molecular Design Approaches

ApproachMethodChemical Space CoverageNovelty Potential
Virtual ScreeningLibrary filteringLimited (10⁻⁹%)Low
RL-Based GenerationDe novo synthesisHigh (10³⁰–10⁶⁰)High

Theoretical Foundations of RL in De Novo Molecular Generation

RL frameworks for molecular design model compound generation as a Markov Decision Process (MDP):

  • States (S): Partial or complete molecular representations (e.g., SMILES strings or graphs) [1].
  • Actions (A): Structural modifications (e.g., adding atoms/bonds in SMILES or latent space perturbations) [2] [5].
  • Rewards (r): Property-based scores (e.g., binding affinity, solubility) assigned to terminal states [1].

Key Architectures:

  • ReLeaSE: Integrates two deep neural networks—a generative model (Stack-RNN) to produce SMILES strings and a predictive model to forecast properties. The RL phase fine-tunes the generative policy to maximize rewards (e.g., Janus kinase 2 inhibition) [1].
  • MOLRL: Uses proximal policy optimization (PPO) to navigate the latent space of pretrained autoencoders. By bypassing explicit chemical rules, it generates valid structures through continuous optimization [2].
  • ACARL: Incorporates an activity cliff index (ACI) and contrastive loss to prioritize regions with high SAR discontinuity, enhancing sensitivity to critical pharmacological shifts [5].

Table 2: RL Frameworks in Molecular Design

FrameworkRepresentationOptimization StrategyInnovation
ReLeaSESMILES stringsPolicy gradient (REINFORCE)Dual-network synergy
MOLRLLatent vectorsPPO in continuous spaceArchitecture-agnostic optimization
ACARLGraph/SMILESContrastive RL lossActivity cliff amplification

Comparative Analysis of RL vs. Traditional Optimization Methods

Chemical Validity and Exploration Efficiency

Traditional genetic algorithms (GA) and fragment-based methods enforce validity via hard-coded rules, limiting structural diversity. RL operating in latent spaces (e.g., MOLRL) ensures >98% validity without predefined rules by leveraging generative priors [2]. For example, MOLRL’s Gaussian perturbations in latent space yield molecules with Tanimoto similarities >0.7, balancing novelty and synthesizability [2].

Scaffold Constraints and Multi-Objective Optimization

While traditional methods struggle with scaffold hopping, RL excels:

  • ACARL optimizes penalized LogP (pLogP) by 300% while preserving core scaffolds through ACI-guided contrastive learning [5].
  • MOLRL achieves a 4–64× speedup in identifying JNK3/GSK3β inhibitors compared to Bayesian optimization, attributed to active learning-guided reward queries [6].

Activity Cliff Sensitivity

Quantitative structure-activity relationship (QSAR) models fail to predict bioactivity cliffs due to data imbalance. ACARL overcomes this by explicitly training on cliff compounds (identified via Tanimoto similarity and pKᵢ differences), improving target affinity by 5× over standard RL [5].

Table 3: Performance Comparison of Optimization Methods

MetricGenetic AlgorithmsBayesian OptimizationRL (MOLRL/ACARL)
Validity Rate70–85%N/A>98% [2]
Scaffold Hopping SuccessLowMediumHigh [5]
Sample Efficiency10⁴–10⁵ evaluations10³–10⁴ evaluations10²–10³ [6]
Multi-Property Hits5–10%10–20%34–68% [6]

Properties

Product Name

RL

IUPAC Name

2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoic acid

Molecular Formula

C12H25N5O3

Molecular Weight

287.36 g/mol

InChI

InChI=1S/C12H25N5O3/c1-7(2)6-9(11(19)20)17-10(18)8(13)4-3-5-16-12(14)15/h7-9H,3-6,13H2,1-2H3,(H,17,18)(H,19,20)(H4,14,15,16)

InChI Key

WYBVBIHNJWOLCJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CCCN=C(N)N)N

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